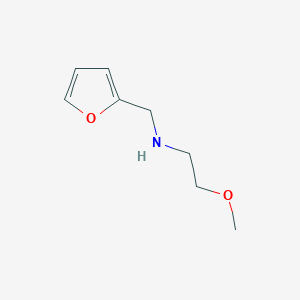

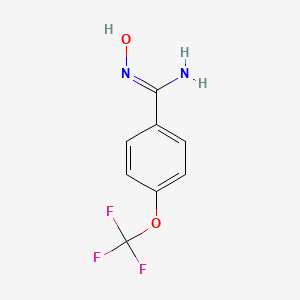

N-(2-furylmethyl)-N-(2-methoxyethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

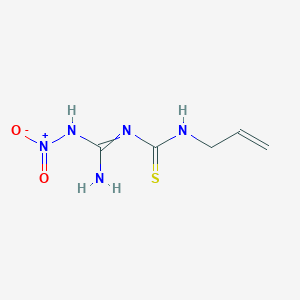

N-(2-furylmethyl)-N-(2-methoxyethyl)amine, also known as FMEA, is a chemical compound that has been studied for its potential applications in scientific research. FMEA is a derivative of 2-(2-methoxyethyl)furan, which is a naturally occurring compound found in some plants. FMEA has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Research highlights the effectiveness of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, which are prevalent in various industries and resistant to conventional degradation methods. These compounds, including aromatic and aliphatic amines, pose global environmental concerns due to their toxicity. AOPs, such as ozone and Fenton processes, have shown high reactivity and degradation efficiency, with the degradation mechanism varying with the pH level and specific compound being treated. This indicates the potential for developing targeted AOPs for specific nitrogen-containing amines, possibly including N-(2-furylmethyl)-N-(2-methoxyethyl)amine, to mitigate their environmental impact (Bhat & Gogate, 2021).

CO2 Capture with Amine-functionalized Materials

The application of amine-functionalized metal–organic frameworks (MOFs) in CO2 capture highlights the importance of nitrogen-containing compounds in addressing climate change. These materials leverage the strong interaction between CO2 and the basic amine groups for efficient CO2 adsorption. The functionalization with amines not only enhances CO2 sorption capacity but also improves the selectivity and efficiency of MOFs in CO2 capture applications. This suggests potential research avenues for exploring the functionalization of compounds like N-(2-furylmethyl)-N-(2-methoxyethyl)amine for environmental applications (Lin, Kong, & Chen, 2016).

Catalytic Applications in Organic Synthesis

Amines play a critical role in catalysis, with N-halo reagents being used for various organic transformations, including oxidation reactions, halogenation, and acylation. The development of new N-halo reagents and their application in organic synthesis underscores the versatility of nitrogen-containing compounds in facilitating diverse chemical reactions. This opens up possibilities for researching compounds like N-(2-furylmethyl)-N-(2-methoxyethyl)amine as potential catalysts or reagents in organic synthesis to create more efficient and selective chemical processes (Kolvari et al., 2007).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h2-3,5,9H,4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORZPLSUZRRMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406020 |

Source

|

| Record name | N-(2-furylmethyl)-N-(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-N-(2-methoxyethyl)amine | |

CAS RN |

831203-36-2 |

Source

|

| Record name | N-(2-furylmethyl)-N-(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)